molecular formula C14H22N2O3 B5053386 N,N-diethyl-4-(2-nitrophenoxy)butan-1-amine

N,N-diethyl-4-(2-nitrophenoxy)butan-1-amine

Cat. No.: B5053386
M. Wt: 266.34 g/mol
InChI Key: HCVCJNOHOPGLPR-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-nitrophenoxy)butan-1-amine is an organic compound with the molecular formula C14H23N2O3. This compound is characterized by the presence of a nitrophenoxy group attached to a butan-1-amine backbone, with diethyl groups on the nitrogen atom. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-nitrophenoxy)butan-1-amine typically involves the reaction of 2-nitrophenol with 4-bromobutan-1-amine in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrophenol acts as a nucleophile, displacing the bromine atom from the butan-1-amine. The resulting intermediate is then treated with diethylamine to introduce the diethyl groups on the nitrogen atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-nitrophenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Amine derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N,N-diethyl-4-(2-nitrophenoxy)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-nitrophenoxy)butan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can interact with various enzymes and receptors, modulating their activity. The diethyl groups on the nitrogen atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethylbutan-1-amine: Lacks the nitrophenoxy group, making it less versatile in chemical reactions.

    N,N-diethyl-4-hydroxybutan-1-amine: Contains a hydroxyl group instead of a nitrophenoxy group, leading to different reactivity and applications.

    N,N-diethyl-4-(2-aminophenoxy)butan-1-amine: Contains an aminophenoxy group, which can lead to different biological activities.

Uniqueness

N,N-diethyl-4-(2-nitrophenoxy)butan-1-amine is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group allows for a wide range of chemical modifications and interactions with biological targets, making the compound highly versatile for various applications.

Properties

IUPAC Name

N,N-diethyl-4-(2-nitrophenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-3-15(4-2)11-7-8-12-19-14-10-6-5-9-13(14)16(17)18/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVCJNOHOPGLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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